molecular formula C9H7BrO B130187 5-Bromo-1-indanone CAS No. 34598-49-7

5-Bromo-1-indanone

Cat. No. B130187
CAS RN: 34598-49-7
M. Wt: 211.05 g/mol
InChI Key: KSONICAHAPRCMV-UHFFFAOYSA-N
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Patent
US06716852B2

Procedure details

A mixture of 448 g of AlCl3 (335.98 mmol) and 112 g of NaCl is brought to 180° C. in a reactor. The mixture is stirred whilst introducing the compound obtained in Step A (44.77 g, 180.9 mmol) slowly using a spatula. The temperature is maintained at 180-220° C. The reaction continues for 30 minutes. Hydrolysis over 4.5 kg of ice in the presence of 135 ml of acetic acid yields a dark brown precipitate, which is filtered off, washed with water and dried in vacuo. The title compound is isolated by recrystallisation from methanol.
Name
Quantity
448 g
Type
reactant
Reaction Step One
Name
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
44.77 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
4.5 kg
Type
reactant
Reaction Step Three
Quantity
135 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[Na+].[Cl-].[Br:7][C:8]1[CH:13]=[CH:12][C:11]([C:14](=[O:18])[CH2:15][CH2:16]Cl)=[CH:10][CH:9]=1>C(O)(=O)C>[Br:7][C:8]1[CH:13]=[C:12]2[C:11](=[CH:10][CH:9]=1)[C:14](=[O:18])[CH2:15][CH2:16]2 |f:0.1.2.3,4.5|

Inputs

Step One
Name
Quantity
448 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
112 g
Type
reactant
Smiles
[Na+].[Cl-]
Step Two
Name
Quantity
44.77 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(CCCl)=O
Step Three
Name
ice
Quantity
4.5 kg
Type
reactant
Smiles
Name
Quantity
135 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 (± 20) °C
Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is brought to 180° C. in a reactor
CUSTOM
Type
CUSTOM
Details
yields a dark brown precipitate, which
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C2CCC(C2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.